molecular formula C22H16BrN3O5 B6042370 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide

Cat. No. B6042370
M. Wt: 482.3 g/mol
InChI Key: GLSZKNUZCJEHNK-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized by Bayer in 1999, and since then has been investigated for its anti-tumor, anti-angiogenic, and anti-inflammatory properties.

Mechanism of Action

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 exerts its anti-tumor effects by inhibiting several signaling pathways involved in cell proliferation and survival, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. It also inhibits angiogenesis by targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling. 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models.
Biochemical and Physiological Effects:
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been shown to have several biochemical and physiological effects in addition to its anti-tumor, anti-angiogenic, and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of adhesion molecules involved in leukocyte recruitment. 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has several advantages for use in lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, there are also some limitations to its use, including its relatively low solubility and potential for off-target effects.

Future Directions

There are several potential future directions for research on 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area of interest is the development of more potent and selective inhibitors of VEGFR and PDGFR signaling. Additionally, there is ongoing research to identify biomarkers that can predict response to 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 and other targeted therapies.

Synthesis Methods

The synthesis of 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 involves several steps, starting with the condensation of 3-ethoxyaniline and 2-bromo-4-nitrobenzaldehyde to form a Schiff base. This intermediate is then reacted with furfurylamine to form the corresponding imine, which is subsequently reduced to the amine. The amine is then acylated with 2-cyanoacrylamide to form 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006.

Scientific Research Applications

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition to its anti-tumor effects, 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has also been shown to have anti-angiogenic and anti-inflammatory properties.

properties

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O5/c1-2-30-17-5-3-4-15(11-17)25-22(27)14(13-24)10-18-7-9-21(31-18)19-8-6-16(26(28)29)12-20(19)23/h3-12H,2H2,1H3,(H,25,27)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSZKNUZCJEHNK-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.